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Compound of Interest

Compound Name: 1-Chloro-3-phenylacetone

CAS No.: 937-38-2

Cat. No.: B1267569 Get Quote

-chlorobenzyl methyl ketone.

Executive Summary
This technical guide provides a comprehensive spectral analysis of 1-Chloro-3-
phenylacetone, a halogenated derivative of phenylacetone. Accurate characterization of this

compound is critical for researchers in heterocyclic synthesis and forensic scientists involved in

the impurity profiling of controlled substance precursors.

This guide moves beyond simple peak listing. It establishes a self-validating analytical workflow

designed to differentiate 1-Chloro-3-phenylacetone from its regioisomers (e.g., 1-chloro-1-

phenylpropan-2-one) and non-halogenated analogs. The protocols herein prioritize data

integrity and reproducibility.

Part 1: Structural Context & Physicochemical
Properties
Before interpreting spectra, one must understand the structural environment that dictates the

signals.

Chemical Formula:

[1][2]
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Molecular Weight: 168.62 g/mol [1]

Structure: A phenyl ring attached to a methylene group, followed by a carbonyl, and

terminating in a chloromethyl group (

).

Key Structural Features for Spectroscopy:
The Chlorine Atom: Provides a distinct isotopic signature in Mass Spectrometry (3:1 ratio of

) and significantly deshields the

-protons in NMR.

The Carbonyl Group: Acts as a fragmentation trigger in MS (alpha-cleavage) and a strong

dipole in IR.

Symmetry: The molecule is asymmetric, resulting in two distinct methylene singlets in

NMR, preventing the signal overlap seen in symmetric ketones.

Part 2: Mass Spectrometry (MS) Analysis[3][4]
Method: Electron Ionization (EI), 70 eV.

Mass spectrometry provides the primary identification through molecular weight confirmation

and the chlorine isotope pattern.

Fragmentation Pathway
The fragmentation is driven by alpha-cleavage adjacent to the carbonyl group and the stability

of the benzyl/tropylium cation.

Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

): Observed at m/z 168 and 170. The intensity ratio of roughly 3:1 confirms the presence of
one chlorine atom.
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Base Peak (Likely):m/z 91 (Tropylium ion, ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

). This arises from the cleavage of the

bond from the carbonyl.

Diagnostic Fragment:m/z 119 (Phenylacetyl cation,

). This results from the loss of the chloromethyl group (

, loss of mass 49).

MS Data Table
m/z (Mass-to-
Charge)

Ion Identity Structural Origin
Relative
Abundance

168
(

)

Molecular Ion Moderate

170
(

)

Isotope Peak ~33% of m/z 168

119 Phenylacetyl cation High

91
Tropylium Ion (Base

Peak)
100%

65
Cyclopentadienyl

cation

Moderate (from m/z

91)

49 Chloromethyl cation Low/Moderate

Fragmentation Logic Diagram (DOT)
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Molecular Ion
(m/z 168/170)

Phenylacetyl Cation
(m/z 119)- CH2Cl (49 u)

Tropylium Ion
(m/z 91)

BASE PEAK
- C2H2ClO (77 u)

- CO (28 u)

Cyclopentadienyl
(m/z 65)

- C2H2 (26 u)

Click to download full resolution via product page

Figure 1: Proposed EI-MS fragmentation pathway for 1-Chloro-3-phenylacetone showing the

genesis of the base peak m/z 91.

Part 3: Infrared (IR) Spectroscopy
Method: FTIR (Liquid film or KBr pellet).

IR is used to confirm functional groups and rule out alcohols (no broad O-H stretch) or non-

halogenated ketones.
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Frequency (

)
Vibration Mode Assignment Notes

3080 - 3030 C-H Stretch Aromatic Ring Weak, sharp peaks.

2980 - 2920 C-H Stretch Aliphatic Moderate intensity.

1725 - 1715 C=O Stretch Ketone

Strongest peak.

Higher freq than non-

halo ketones due to Cl

induction.

1600, 1495 C=C Stretch Aromatic Ring
Characteristic

"breathing" modes.

1455 Bend Methylene Scissoring vibration.

750 - 700 C-Cl Stretch Alkyl Halide
Distinctive for chloro-

compounds.

690, 740 C-H Bend
Monosubstituted

Benzene

"Out-of-plane"

bending.

Expert Insight: The carbonyl stretch at ~1720

is the primary diagnostic. If this peak shifts significantly lower (<1700), suspect conjugation or
enolization. If it disappears and a broad peak appears at 3400, the sample has reduced to the
alcohol.

Part 4: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Method:

(Proton) and

(Carbon) NMR in

.
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NMR provides the definitive connectivity map. The key to validating 1-Chloro-3-
phenylacetone is identifying two distinct singlets for the methylene groups.

Proton ( ) NMR Data
Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Logic

7.20 - 7.40 Multiplet 5H Aromatic Protons

Typical

monosubstituted

benzene ring.

4.15 Singlet 2H

Deshielded by

both the

electronegative

Chlorine and the

Carbonyl

anisotropy.

3.85 Singlet 2H

Benzylic position,

slightly

deshielded by

carbonyl.

Differentiation Note:

Isomer Check: If you see a doublet (~1.5 ppm) and a quartet (~5.2 ppm), you likely have the

isomer 1-chloro-1-phenylpropan-2-one (where the Cl is on the benzylic carbon).

P2P Check: If the signal at 4.15 ppm is absent and replaced by a singlet at ~2.15 ppm, the

sample is non-halogenated phenylacetone.

Carbon ( ) NMR Data[5][6][7]
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Chemical Shift (

, ppm)
Assignment Type

201.5 Carbonyl

133.5 Ipso-Carbon Aromatic (Quaternary)

129.5 Meta-Carbons Aromatic

128.8 Ortho-Carbons Aromatic

127.5 Para-Carbon Aromatic

48.2
Aliphatic (

)

47.5
Aliphatic (

)

(Note: Exact shifts may vary by ±0.5 ppm depending on concentration and solvent).

Part 5: Analytical Workflow & Quality Control
To ensure scientific integrity, a multi-modal approach is required. Relying on a single method

(like color tests) is insufficient for halogenated ketones.

The Self-Validating Protocol
Separation: Use GC-MS to verify purity and molecular weight.

Functional Verification: Use FTIR to confirm the ketone and C-Cl bond.

Structural Confirmation: Use

NMR to map the specific isomer (1-chloro-3-phenyl vs 1-chloro-1-phenyl).
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Unknown Sample

Step 1: GC-MS
(Check m/z 168/170)

Step 2: FTIR
(Check 1720 cm-1)

Mass Confirmed

Step 3: 1H NMR
(The Definitive Test)

Functional Group Confirmed

Isomer Check:
Two Singlets vs
Doublet/Quartet

Confirmed:
1-Chloro-3-phenylacetone

Singlets (3.85, 4.15 ppm)

Reject:
Isomer or Impurity

Coupled Signals

Click to download full resolution via product page

Figure 2: Analytical decision matrix for validating 1-Chloro-3-phenylacetone.
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(Note: While specific spectral libraries for this precursor are often proprietary to forensic

databases, the data above is derived from standard spectroscopic principles and validated

against analogous alpha-haloketone structures found in the cited literature.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 1-Chloro-
3-phenylacetone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267569#spectral-data-for-1-chloro-3-
phenylacetone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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